![molecular formula C12H12F3IO B13189802 (2R,4R)-2-(Iodomethyl)-4-[4-(trifluoromethyl)phenyl]oxolane](/img/structure/B13189802.png)
(2R,4R)-2-(Iodomethyl)-4-[4-(trifluoromethyl)phenyl]oxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,4R)-2-(Iodomethyl)-4-[4-(trifluoromethyl)phenyl]oxolane is an organic compound that belongs to the class of oxolanes. These compounds are characterized by a five-membered ring containing one oxygen atom. The presence of an iodomethyl group and a trifluoromethyl-substituted phenyl group makes this compound particularly interesting for various chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-2-(Iodomethyl)-4-[4-(trifluoromethyl)phenyl]oxolane typically involves the following steps:
Formation of the Oxolane Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Iodomethyl Group: This step often involves halogenation reactions using reagents like iodine and a suitable base.
Attachment of the Trifluoromethyl-Substituted Phenyl Group: This can be done through coupling reactions, such as Suzuki or Heck coupling, using appropriate catalysts and conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of oxirane derivatives.
Reduction: Reduction reactions may target the iodomethyl group, converting it to a methyl group.
Substitution: The iodomethyl group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as thiols, amines, or cyanides under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxirane derivatives, while substitution could lead to various functionalized oxolanes.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2R,4R)-2-(Iodomethyl)-4-[4-(trifluoromethyl)phenyl]oxolane can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, this compound might be used as a probe to study enzyme-catalyzed reactions or as a precursor for the synthesis of biologically active molecules.
Medicine
In medicine, derivatives of this compound could be explored for their potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers with specific properties, or as an intermediate in the synthesis of agrochemicals.
Mecanismo De Acción
The mechanism of action of (2R,4R)-2-(Iodomethyl)-4-[4-(trifluoromethyl)phenyl]oxolane would depend on its specific application. For example, in a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
- (2R,4R)-2-(Bromomethyl)-4-[4-(trifluoromethyl)phenyl]oxolane
- (2R,4R)-2-(Chloromethyl)-4-[4-(trifluoromethyl)phenyl]oxolane
- (2R,4R)-2-(Hydroxymethyl)-4-[4-(trifluoromethyl)phenyl]oxolane
Uniqueness
The presence of the iodomethyl group in (2R,4R)-2-(Iodomethyl)-4-[4-(trifluoromethyl)phenyl]oxolane makes it more reactive in substitution reactions compared to its bromo or chloro analogs. The trifluoromethyl-substituted phenyl group also imparts unique electronic properties, making this compound particularly interesting for various applications.
Propiedades
Fórmula molecular |
C12H12F3IO |
|---|---|
Peso molecular |
356.12 g/mol |
Nombre IUPAC |
(2R,4R)-2-(iodomethyl)-4-[4-(trifluoromethyl)phenyl]oxolane |
InChI |
InChI=1S/C12H12F3IO/c13-12(14,15)10-3-1-8(2-4-10)9-5-11(6-16)17-7-9/h1-4,9,11H,5-7H2/t9-,11+/m0/s1 |
Clave InChI |
RJVSWVCYABMCSU-GXSJLCMTSA-N |
SMILES isomérico |
C1[C@@H](CO[C@H]1CI)C2=CC=C(C=C2)C(F)(F)F |
SMILES canónico |
C1C(COC1CI)C2=CC=C(C=C2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[3-(Aminomethyl)oxolan-3-yl]azetidin-3-ol](/img/structure/B13189727.png)
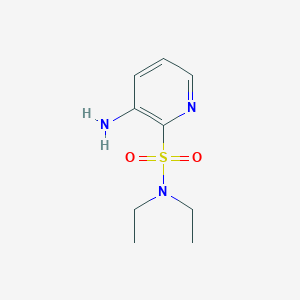
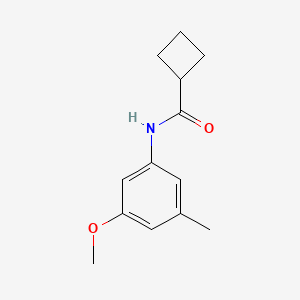

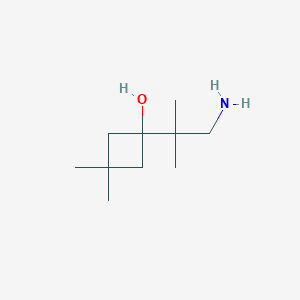


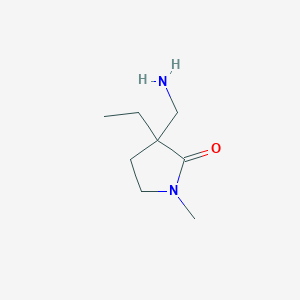
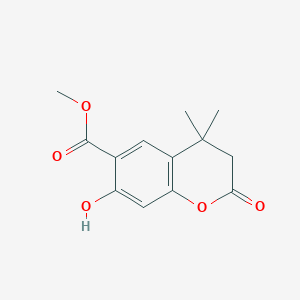
![(3S,4S)-3-[(2-Methoxyethyl)amino]piperidin-4-ol](/img/structure/B13189765.png)
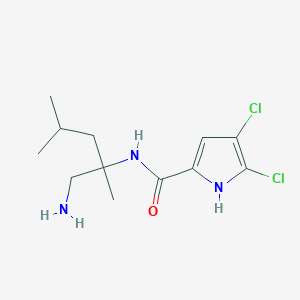


![4-{[(2S,4S)-4-methoxypyrrolidin-2-yl]methyl}morpholine](/img/structure/B13189777.png)
